Cas no 1036605-83-0 (1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine)
1036605-83-0 structure
Product Name:1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
Numéro CAS:1036605-83-0
Le MF:C16H15N3O
Mégawatts:265.309803247452
CID:5215002
Update Time:2025-07-26
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine Propriétés chimiques et physiques
Nom et identifiant
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- 1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- BBL032239
- STK660196
- 1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- 1-Phenyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-ethylamine
- 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
-
- Piscine à noyau: 1S/C16H15N3O/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13/h1-10,14H,11,17H2
- La clé Inchi: FTJSLCMPIJYIHL-UHFFFAOYSA-N
- Sourire: O1C(CC(C2C=CC=CC=2)N)=NC(C2C=CC=CC=2)=N1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 4
- Complexité: 287
- Le xlogp3: 2.7
- Surface topologique des pôles: 64.9
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM484661-1g |
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
1036605-83-0 | 97% | 1g |
$396 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605913-1g |
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine |
1036605-83-0 | 97% | 1g |
¥2744.0 | 2023-04-06 |
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine Littérature connexe
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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